molecular formula C7H4N4O3 B15241111 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15241111
M. Wt: 192.13 g/mol
InChI Key: XKGUMFJGDVOKAN-UHFFFAOYSA-N
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Description

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a pyridazine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridazine derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities and properties.

Scientific Research Applications

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents.

    Oxadiazole Derivatives: Compounds with oxadiazole rings and varying functional groups.

    Pyridazinone Derivatives: Compounds with a pyridazinone ring structure.

Uniqueness

5-(Pyridazin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific combination of pyridazine and oxadiazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C7H4N4O3

Molecular Weight

192.13 g/mol

IUPAC Name

5-pyridazin-4-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H4N4O3/c12-7(13)5-10-6(14-11-5)4-1-2-8-9-3-4/h1-3H,(H,12,13)

InChI Key

XKGUMFJGDVOKAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

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